4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “PMID25719566C1” is a synthetic organic molecule known for its significant biological activity. It is classified as a ligand and has been studied for its potential therapeutic applications. The compound is identified by its unique structure, which includes a benzonitrile group attached to an imidazole ring, further substituted with a phenyl group and a methyltriazolyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “PMID25719566C1” involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzonitrile and phenyl groups. The final step involves the addition of the methyltriazolyl moiety. The reaction conditions typically include the use of organic solvents such as dimethylformamide, and catalysts like palladium on carbon. The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of “PMID25719566C1” is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .
Types of Reactions:
Oxidation: “PMID25719566C1” can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; solvents like ethanol or methanol.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
“PMID25719566C1” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the bromodomain adjacent to zinc finger domain 2B (BAZ2B).
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “PMID25719566C1” involves its binding to specific molecular targets, such as the bromodomains of BAZ2A and BAZ2B. This binding inhibits the interaction between these bromodomains and acetylated histones, leading to changes in gene expression. The compound’s effects are mediated through the modulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Similar Compounds:
- GTPL8302
- MolPort-016-611-562
- ZINC65410133
- BDBM50078632
- MCULE-6970562839
- 43C
Comparison: Compared to similar compounds, “PMID25719566C1” exhibits unique binding properties and higher specificity for the bromodomains of BAZ2A and BAZ2B. This specificity makes it a valuable tool in studying the biological functions of these bromodomains and developing targeted therapies. Additionally, its synthetic accessibility and stability under various conditions further enhance its utility in research and industrial applications .
Propriétés
Formule moléculaire |
C21H18N6 |
---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-[3-[2-(4-methyltriazol-1-yl)ethyl]-5-phenylimidazol-4-yl]benzonitrile |
InChI |
InChI=1S/C21H18N6/c1-16-14-27(25-24-16)12-11-26-15-23-20(18-5-3-2-4-6-18)21(26)19-9-7-17(13-22)8-10-19/h2-10,14-15H,11-12H2,1H3 |
Clé InChI |
OAPIWVHFYSEARE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.